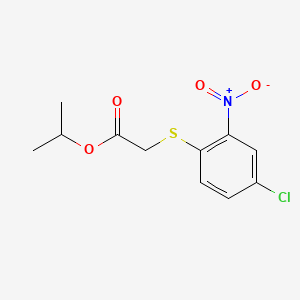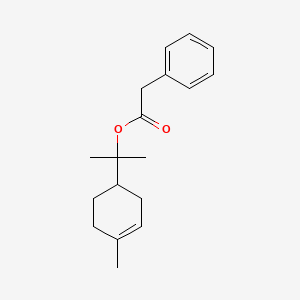
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate is an organic compound with the molecular formula C14H24O2 It is known for its unique structural features, which include a cyclohexene ring and a phenylacetate group
準備方法
The synthesis of 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate typically involves the esterification of 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethanol with phenylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反応の分析
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the phenylacetate group, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate has a wide range of scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the formulation of fragrances, flavors, and other consumer products due to its pleasant aroma and stability.
作用機序
The mechanism by which 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate can be compared with similar compounds such as:
Terpinyl isobutyrate: Similar in structure but with different ester groups, leading to variations in chemical reactivity and applications.
p-Menth-1-en-8-yl isobutyrate: Another structurally related compound with distinct properties and uses.
4-Acetyl-1-methylcyclohexene: Shares the cyclohexene ring but differs in functional groups, affecting its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
特性
CAS番号 |
71648-36-7 |
|---|---|
分子式 |
C18H24O2 |
分子量 |
272.4 g/mol |
IUPAC名 |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C18H24O2/c1-14-9-11-16(12-10-14)18(2,3)20-17(19)13-15-7-5-4-6-8-15/h4-9,16H,10-13H2,1-3H3 |
InChIキー |
DIRWDZLUWISLGU-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(CC1)C(C)(C)OC(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



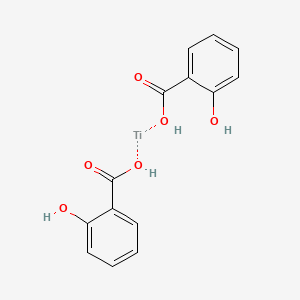

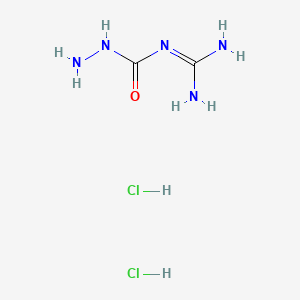

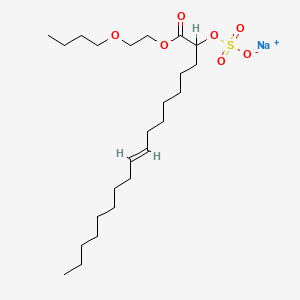

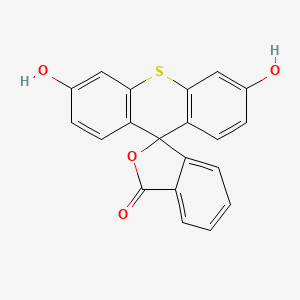
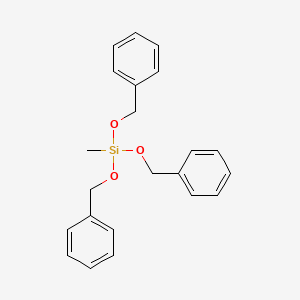

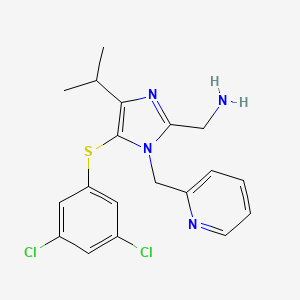
![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)
